Phenyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Description
Properties
IUPAC Name |
phenyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(17-12-4-2-1-3-5-12)15-8-10-6-14-7-11(10)9-15/h1-5,10-11,14H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPGOLKUJJFFLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate typically involves a multi-step process. One common method includes the condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde to form an ester-stabilized azomethine ylide. This intermediate then undergoes a [3 + 2] cycloaddition reaction with maleimides, followed by intramolecular lactamization . The reaction conditions often require specific catalysts and controlled environments to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced catalysts and solvents can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Phenyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Phenyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The hexahydropyrrolo[3,4-c]pyrrole core is highly modular, allowing for diverse substitutions that tailor pharmacokinetic and pharmacodynamic profiles. Below is a comparative analysis of key derivatives:
Key Findings from Comparative Studies
Synthetic Flexibility :
- The tert-butyl derivative is synthesized via Pd-catalyzed amination (e.g., with 1-bromo-2-trifluoromethylbenzene) or Boc-deprotection .
- Benzotriazole and Cbz analogs employ coupling reagents (HATU, benzyl chloroformate) for functionalization .
Biological Activity :
- Trifluoromethylphenyl and tert-butyl derivatives demonstrate potent RBP4 antagonism (IC₅₀ < 100 nM) due to enhanced hydrophobic interactions .
- Benzotriazole derivatives exhibit broader kinase inhibition, attributed to hydrogen bonding with the triazole moiety .
Safety and Stability :
Biological Activity
Phenyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound features a fused ring system that includes both pyrrole and pyrrolidine components, contributing to its unique chemical properties. The structure can be represented as follows:
This molecular formula suggests potential interactions with various biological targets, making it a candidate for drug development.
1. Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, a study focused on novel pyrrole derivatives demonstrated that certain analogs exhibited selective cytotoxicity against melanoma cells, with an IC50 value comparable to established chemotherapeutics like Carboplatin (IC50 = 18.2 µM) and Temozolomide (IC50 = 50 µM) .
Table 1: Antiproliferative Activity of Pyrrole Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 1C | SH-4 (Melanoma) | 44.63 ± 3.51 | 3.83 |
| Carboplatin | SH-4 (Melanoma) | 18.2 | - |
| Temozolomide | SH-4 (Melanoma) | 50 | - |
The mechanism by which this compound exerts its antiproliferative effects involves the induction of apoptosis and cell cycle arrest. In vitro studies indicated that treatment with this compound led to significant increases in apoptotic cell populations after 48 hours of incubation . The compound was found to interact with cellular pathways that regulate apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.
Case Study: Anticancer Activity in Melanoma
In a controlled study, this compound was administered to human melanoma cells (SH-4). The results indicated:
- Induction of Apoptosis : A significant increase in early apoptosis was observed.
- Cell Cycle Arrest : Cells were predominantly arrested in the S phase, indicating disruption of DNA synthesis .
These findings suggest that this compound could be further explored as a lead compound for developing new anticancer therapies.
Additional Biological Activities
Beyond its antiproliferative properties, this compound has been investigated for its potential as a multi-target agent in neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) has been noted, which is crucial for enhancing cholinergic function in the brain .
Q & A
Q. What synthetic routes are commonly employed for preparing phenyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate?
The compound is typically synthesized via palladium-catalyzed amination reactions. For example, (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate reacts with aryl halides (e.g., 1-bromo-2-(trifluoromethyl)benzene) using Pd(OAc)₂, BINAP, and NaOt-Bu in toluene at 110°C to form intermediates. Subsequent Boc deprotection with HCl in CH₂Cl₂ yields the free amine, which undergoes nucleophilic substitution with esters (e.g., methyl 2-chloro-6-methylpyrimidine-4-carboxylate) in DMF at 60°C .
Q. How is the stereochemical integrity of the bicyclic pyrrolo-pyrrole scaffold validated during synthesis?
Stereochemistry is confirmed via ¹H NMR and X-ray crystallography. For instance, the (3aR,6aS) configuration is assigned by analyzing coupling constants in NMR spectra and comparing crystallographic data with known bicyclic structures. Mass spectrometry (MS) further corroborates molecular weight and purity .
Q. What analytical techniques are critical for characterizing intermediates and final products?
- ¹H/¹³C NMR : Assigns proton environments and confirms regiochemistry (e.g., Boc group removal is verified by disappearance of tert-butyl signals at δ ~1.4 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]⁺ peaks for intermediates like methyl ester 17).
- HPLC : Assesses purity (>95% for biologically active derivatives) .
Advanced Research Questions
Q. How do reaction conditions influence yield and selectivity in palladium-catalyzed amination steps?
Optimization studies show that ligand choice (e.g., BINAP vs. Xantphos) and solvent (toluene vs. dioxane) significantly impact yields. For example, BINAP in toluene achieves >80% conversion, while weaker ligands or polar solvents reduce efficiency due to poor Pd coordination. Elevated temperatures (110°C) are necessary for aryl halide activation but may promote side reactions if prolonged .
Q. What strategies resolve contradictions in solubility data during in vitro assays?
HT-Solubility assays in phosphate buffer (pH 7.4) reveal pH-dependent solubility for derivatives. For compounds with poor aqueous solubility (e.g., logP >3), formulations with cyclodextrins or PEGylation improve bioavailability. Discrepancies between calculated and experimental logP values are addressed via molecular dynamics simulations to assess hydration effects .
Q. How is the compound’s bioactivity evaluated in retinol-binding protein 4 (RBP4) inhibition?
- Fluorescence Polarization Assays : Measure IC₅₀ values using recombinant human RBP4 and fluorescent retinol analogs.
- Cellular Uptake Studies : Utilize HepG2 cells to quantify retinol uptake inhibition via LC-MS/MS.
- Structural Analysis : Co-crystallization with RBP4 identifies key binding interactions (e.g., hydrogen bonds with Trp67 and hydrophobic contacts with the trifluoromethyl group) .
Methodological Challenges and Solutions
Q. What are the limitations of Boc deprotection in acidic conditions, and how are they mitigated?
HCl-mediated deprotection can degrade acid-sensitive scaffolds. Alternatives include TFA in CH₂Cl₂ for milder conditions or catalytic hydrogenation for nitro-containing intermediates. Post-deprotonation neutralization with i-Pr₂NEt prevents salt formation, enhancing downstream reactivity .
Q. How are stereochemical inversions avoided during nucleophilic substitutions?
Steric hindrance from the bicyclic scaffold minimizes racemization. For example, SN2 reactions with methyl 2-chloro-6-methylpyrimidine-4-carboxylate proceed with >95% retention of configuration, as confirmed by chiral HPLC .
Data Reproducibility and Scalability
Q. Why do yields vary between small-scale and pilot-scale syntheses?
Scale-up challenges include inefficient heat transfer in large reactors (e.g., exothermic Boc deprotection) and Pd catalyst recovery. Implementing flow chemistry for amination steps improves consistency, with yields increasing from 65% (batch) to 82% (continuous flow) .
Biological Mechanism Elucidation
Q. How does structural modification (e.g., trifluoromethyl substitution) enhance RBP4 binding affinity?
The trifluoromethyl group increases hydrophobic interactions with RBP4’s retinol-binding pocket, as shown by ΔΔG calculations (~2.1 kcal/mol stabilization). Fluorine’s electronegativity also reduces metabolic oxidation, improving plasma half-life from 2.1 to 5.3 hours in murine models .
Comparative Analysis with Analogues
Q. How does this compound compare to other bicyclic RBP4 antagonists?
- Potency : IC₅₀ = 12 nM vs. 45 nM for pyrrolidine-based analogues.
- Selectivity : >100-fold selectivity over CRABP-I/II, confirmed via competitive binding assays.
- Synthetic Complexity : Fewer steps (4 vs. 7 steps) due to modular coupling reactions .
Computational Modeling Applications
Q. How are molecular dynamics (MD) simulations used to predict metabolic stability?
MD trajectories (50 ns) in cytochrome P450 3A4 active sites identify vulnerable sites (e.g., benzylic C-H bonds). Methyl substitution at C6 reduces oxidation rates, aligning with experimental t₁/₂ data (from 1.8 to 4.2 hours) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
